molecular formula C12H12N2S B15365046 2-Amino-4-ethynyl-4-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile

2-Amino-4-ethynyl-4-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile

Cat. No.: B15365046
M. Wt: 216.30 g/mol
InChI Key: WABJUXIOUUISEB-UHFFFAOYSA-N
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Description

2-Amino-4-ethynyl-4-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile is a complex organic compound belonging to the thiophene family. Thiophenes are sulfur-containing heterocyclic compounds known for their diverse applications in medicinal chemistry, material science, and industrial processes. This particular compound features an ethynyl group, a methyl group, and a cyano group attached to the thiophene ring, making it a unique and valuable molecule in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: . Common synthetic routes include:

  • Cyclization Reactions: Cyclization of appropriate precursors to form the thiophene core.

  • Functional Group Modifications: Introduction of the ethynyl, methyl, and cyano groups through various organic reactions such as alkylation, acylation, and nitrilation.

Industrial Production Methods: In an industrial setting, the compound is produced using large-scale chemical reactors under controlled conditions to ensure purity and yield. Advanced techniques such as continuous flow chemistry and automated synthesis are employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: 2-Amino-4-ethynyl-4-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile can undergo various chemical reactions, including:

  • Oxidation: Conversion of the thiophene ring to its oxidized derivatives.

  • Reduction: Reduction of functional groups such as the cyano group to amines.

  • Substitution Reactions: Replacement of hydrogen atoms with other functional groups.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Typical reducing agents include lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst.

  • Substitution Reactions: Various reagents such as halogens, alkyl halides, and acyl chlorides are used depending on the desired substitution.

Major Products Formed:

  • Oxidation Products: Sulfoxides and sulfones.

  • Reduction Products: Primary amines and secondary amines.

  • Substitution Products: Halogenated derivatives and alkylated compounds.

Scientific Research Applications

This compound has a wide range of applications in scientific research, including:

  • Medicinal Chemistry: Used as a building block for the synthesis of pharmaceuticals, particularly in the development of drugs targeting various diseases.

  • Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

  • Material Science: Employed in the creation of advanced materials with unique properties, such as conductive polymers and organic semiconductors.

  • Industry: Utilized in the production of specialty chemicals and as an intermediate in organic synthesis.

Mechanism of Action

The mechanism by which 2-Amino-4-ethynyl-4-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile exerts its effects involves interactions with specific molecular targets and pathways. The cyano group, for instance, can act as a bioisostere for carbonyl groups, influencing the binding affinity to biological targets. The ethynyl and methyl groups contribute to the compound's overall stability and reactivity, affecting its pharmacokinetic properties.

Comparison with Similar Compounds

  • 2-Amino-4-methylthiophene-3-carbonitrile: Lacks the ethynyl group, resulting in different reactivity and biological activity.

  • 4-Ethynylthiophene-3-carbonitrile: Does not have the amino or methyl groups, leading to distinct chemical properties.

  • 2-Amino-4-ethynylthiophene-3-carbonitrile: Similar structure but without the methyl group, affecting its overall behavior.

Uniqueness: 2-Amino-4-ethynyl-4-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile stands out due to its combination of functional groups, which provides a balance of reactivity and stability. This makes it a versatile compound for various applications in research and industry.

Properties

Molecular Formula

C12H12N2S

Molecular Weight

216.30 g/mol

IUPAC Name

2-amino-4-ethynyl-4-methyl-6,7-dihydro-5H-1-benzothiophene-3-carbonitrile

InChI

InChI=1S/C12H12N2S/c1-3-12(2)6-4-5-9-10(12)8(7-13)11(14)15-9/h1H,4-6,14H2,2H3

InChI Key

WABJUXIOUUISEB-UHFFFAOYSA-N

Canonical SMILES

CC1(CCCC2=C1C(=C(S2)N)C#N)C#C

Origin of Product

United States

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